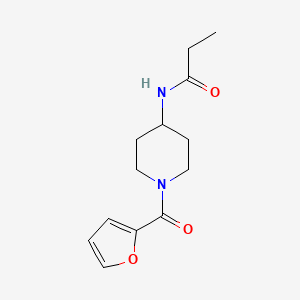

n-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide

Description

N-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide is a chemical compound that features a furan ring attached to a piperidine ring, which is further connected to a propionamide group

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-[1-(furan-2-carbonyl)piperidin-4-yl]propanamide |

InChI |

InChI=1S/C13H18N2O3/c1-2-12(16)14-10-5-7-15(8-6-10)13(17)11-4-3-9-18-11/h3-4,9-10H,2,5-8H2,1H3,(H,14,16) |

InChI Key |

MPBVUHCMLZKILU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1CCN(CC1)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide typically involves the reaction of furan-2-carboxylic acid with piperidine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the furan-2-carbonyl group and the piperidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the furan ring can be reduced to form furan-2-methanol derivatives.

Substitution: The hydrogen atoms in the furan ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include furan-2,3-dione, furan-2-methanol, and various substituted furan derivatives .

Scientific Research Applications

N-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in the study of receptor-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic amino acids in the active site of enzymes, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: This compound is structurally similar but contains a phenyl group instead of a propionamide group.

1-[(Furan-2-yl)carbonyl]piperidin-4-one: This compound has a carbonyl group attached to the piperidine ring instead of a propionamide group.

Uniqueness

N-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide is unique due to its specific combination of a furan ring, piperidine ring, and propionamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.